
7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core structure substituted with a chloro group at the 7th position and a piperazine moiety linked to a hydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinazolinone core is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the chloro-substituted quinazolinone reacts with 4-(4-hydroxyphenyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under hydrogenation conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones or hydroxyquinazolinones.
Reduction: Dihydroquinazolinones.
Substitution: Aminoquinazolinones or thioquinazolinones.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for the synthesis of various quinazolinone derivatives with potential biological activities.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Pharmacological Studies: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Material Science: Studied for its potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger specific signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the piperazine moiety and hydroxyphenyl group.
2-((4-(4-Hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one: Lacks the chloro group at the 7th position.
Uniqueness
The presence of both the chloro group and the piperazine moiety linked to a hydroxyphenyl group in 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.
属性
分子式 |
C19H19ClN4O2 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC 名称 |
7-chloro-2-[[4-(4-hydroxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H19ClN4O2/c20-13-1-6-16-17(11-13)21-18(22-19(16)26)12-23-7-9-24(10-8-23)14-2-4-15(25)5-3-14/h1-6,11,25H,7-10,12H2,(H,21,22,26) |
InChI 键 |
CPFSVPOABRLTOL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155920.png)
![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)
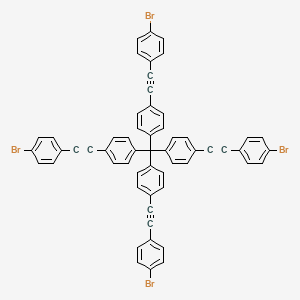
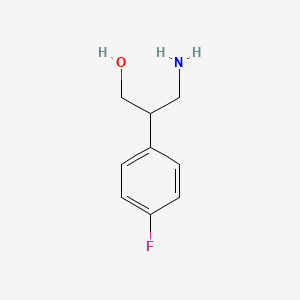

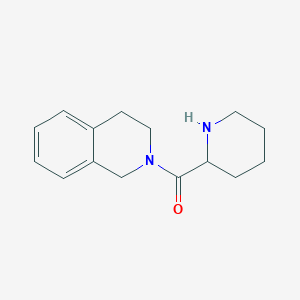
![2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155958.png)

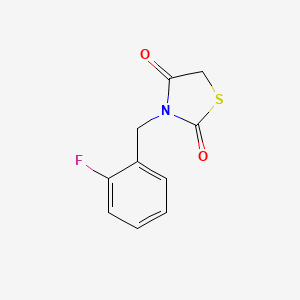
![5-({4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155981.png)
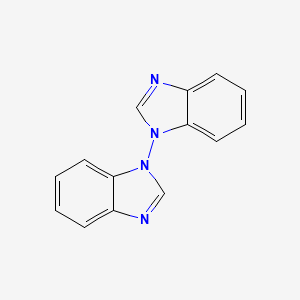
![N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15156005.png)
![3-Fluorobicyclo[1.1.1]pentan-1-ol](/img/structure/B15156011.png)
![3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B15156013.png)
